3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(3,5-dimethylphenyl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: , often referred to as “Compound X” , belongs to the quinazoline family. Its chemical structure combines a quinazoline core with an oxadiazole ring and aromatic substituents. The compound’s unique arrangement of functional groups contributes to its diverse applications.
Preparation Methods
Synthetic Routes::
Condensation Reaction:
Industrial Production:
Chemical Reactions Analysis
Reactivity::
Oxidation: Compound X can undergo oxidative transformations, yielding various derivatives.
Reduction: Reduction of the quinazoline core or the oxadiazole ring modifies its properties.
Substitution: Aromatic substitution reactions allow for functionalization.
Oxidation: Oxone (potassium peroxymonosulfate), manganese dioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Lewis acids (e.g., AlCl₃), nucleophilic reagents (e.g., amines), and heat.
- Oxidation: Hydroxyquinazolines, quinazolinones.
- Reduction: Dihydroquinazolines.
- Substitution: Various aryl-substituted derivatives.
Scientific Research Applications
Compound X finds applications in:
Medicine: Investigated as potential anticancer agents due to their kinase inhibition properties.
Chemical Biology: Used as fluorescent probes for cellular imaging.
Materials Science: Employed in organic electronics and photovoltaics.
Agrochemicals: Studied for pesticidal activity.
Mechanism of Action
Molecular Targets: Compound X interacts with protein kinases, affecting cell signaling pathways.
Pathways: Inhibition of kinases involved in cell proliferation, apoptosis, and angiogenesis.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Compound X’s hybrid structure combines features of both quinazolines and oxadiazoles, making it distinct.
Remember, Compound X’s versatility continues to inspire research across disciplines, and its potential impact remains an exciting area of study.
: Reference 1 (if available). : Reference 2 (if available). : Reference 3 (if available).
Properties
Molecular Formula |
C28H26N4O4 |
---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
3-(3,5-dimethylphenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C28H26N4O4/c1-17(2)35-22-11-9-20(10-12-22)26-29-25(36-30-26)16-31-24-8-6-5-7-23(24)27(33)32(28(31)34)21-14-18(3)13-19(4)15-21/h5-15,17H,16H2,1-4H3 |
InChI Key |
UKALEVGKYFWUKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC(C)C)C |
Origin of Product |
United States |
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